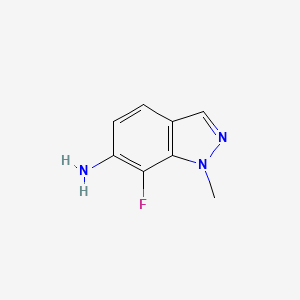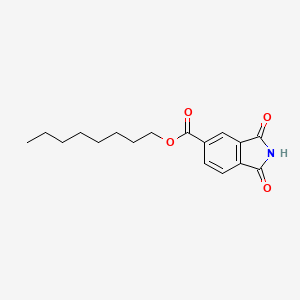
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in increased levels of GABA, leading to enhanced GABAergic neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Metabolism and Anticancer Activity
Studies have shown that compounds with structural similarities to the query chemical have been explored for their metabolism and anticancer activities. For instance, derivatives of piperazine and pyrazinone have been investigated for their extensive metabolism in biological systems and their potential anticancer activity due to their ability to form various metabolites with potential therapeutic effects. One study focused on the metabolism of a piperazine-carbodithioic acid derivative, highlighting its extensive metabolism and identification of several metabolites, pointing towards a rich area of research in drug metabolism and pharmacokinetics (Jiang et al., 2007).
Neurological Applications
Research has also explored the use of piperazine derivatives for neurological applications. For example, compounds have been identified as potential inhibitors of acetylcholine transport into cholinergic vesicles, indicating their potential utility in studying neurotransmission and neurological disorders (Marien, Parsonst, & Altar, 1987).
Imaging and Diagnostic Applications
Piperazine and pyrazinone derivatives are also being developed for imaging purposes, such as positron emission tomography (PET) agents for imaging specific enzymes in neuroinflammation, demonstrating the compound's potential application in diagnostics and disease monitoring (Wang et al., 2018).
Antimicrobial and Antibacterial Agents
There is research into the synthesis and evaluation of piperazine and cyclopropyl derivatives as antimicrobial and antibacterial agents. This includes studies on novel quinoline carboxylic acid derivatives showing promising activity against tuberculosis and bacterial infections, indicating the potential of such compounds in addressing antibiotic resistance and treating infectious diseases (Suresh et al., 2014).
Chemical Synthesis and Drug Development
Furthermore, the chemical synthesis of related compounds, including piperazine derivatives, has been extensively studied for their potential as CGRP receptor inhibitors, showcasing the compound's relevance in drug development and therapeutic applications (Cann et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15-9-6-14-12(13(15)17)16-7-4-11(5-8-16)10-2-3-10/h6,9H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGAGKUAINMXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone](/img/structure/B2762770.png)
![4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B2762773.png)
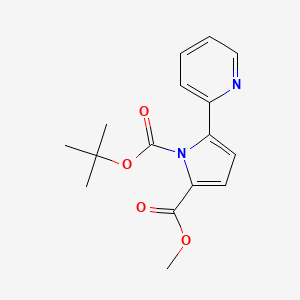
![2-((2-Isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762777.png)
![5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2762778.png)
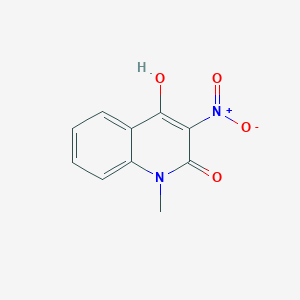

![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
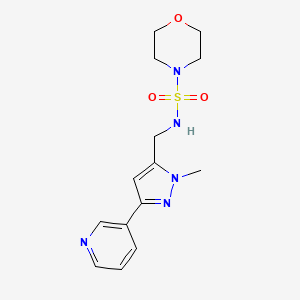
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)
